molecular formula C11H7FO2 B8499162 4-Fluoro-2-(furan-2-yl)benzaldehyde

4-Fluoro-2-(furan-2-yl)benzaldehyde

Cat. No.: B8499162
M. Wt: 190.17 g/mol
InChI Key: FJDBLPHTECJIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(furan-2-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with a fluorine atom at position 4 and a furan-2-yl group at position 2. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of 192.17 g/mol. The compound is of interest in pharmaceutical and materials science due to its reactive aldehyde group and the electronic effects imparted by the fluorine and heteroaromatic furan substituents.

Properties

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

IUPAC Name

4-fluoro-2-(furan-2-yl)benzaldehyde

InChI

InChI=1S/C11H7FO2/c12-9-4-3-8(7-13)10(6-9)11-2-1-5-14-11/h1-7H

InChI Key

FJDBLPHTECJIFI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C=CC(=C2)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
4-Fluoro-2-(furan-2-yl)benzaldehyde C₁₁H₇FO₂ 192.17 F (4), furan-2-yl (2) Polar due to furan oxygen; H-bonding capacity Schiff base synthesis, drug design
4-Fluoro-2-(trifluoromethyl)benzaldehyde C₈H₄F₄O 192.11 F (4), CF₃ (2) Electron-withdrawing CF₃; hydrophobic; higher thermal stability Protein interaction stabilizers
4-(5-Methyl-furan-2-yl)-benzaldehyde C₁₂H₁₀O₂ 186.21 CH₃ on furan (5), furan-2-yl (4) Increased lipophilicity; steric hindrance from methyl Lab reagents, organic synthesis
4-Fluoro-2-(phenylethynyl)benzaldehyde C₁₅H₉FO 218.23 F (4), phenylethynyl (2) Rigid, conjugated system; enhanced π-π interactions Materials science, electronics
4-Fluoro-2-(naphthalen-1-yl)benzaldehyde C₁₇H₁₁FO 260.27 F (4), naphthalen-1-yl (2) Bulky, hydrophobic; strong π-stacking potential Not reported (research applications)
Key Observations:
  • Electronic Effects : The trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzaldehyde is strongly electron-withdrawing, making the aldehyde more electrophilic compared to the furan-substituted analogue. This enhances reactivity in nucleophilic addition reactions .
  • Solubility: The furan-2-yl group in this compound introduces polarity via its oxygen atom, improving solubility in polar solvents like ethanol or DMSO. In contrast, CF₃ and naphthyl substituents increase hydrophobicity .

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